molecular formula C10H12N2O2 B11998910 N-Methyl-N-(methylcarbamoyl)benzamide CAS No. 67488-19-1

N-Methyl-N-(methylcarbamoyl)benzamide

Cat. No.: B11998910
CAS No.: 67488-19-1
M. Wt: 192.21 g/mol
InChI Key: PXBSNCRNNKRWEQ-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Benzamide (B126) Derivatives

Benzamide and its derivatives are a well-established class of compounds with significant importance in medicinal chemistry and material science. nih.govchemicalbook.com This structural motif is a key component in a wide array of pharmaceuticals, exhibiting diverse biological activities. nih.gov Research has shown that benzamide derivatives can act as antimicrobial, analgesic, anticancer, and enzyme inhibitory agents. nih.govresearchgate.net For instance, certain derivatives have been developed as potent tubulin inhibitors for cancer therapy and as selective butyrylcholinesterase inhibitors for potential use in treating Alzheimer's disease. acs.orgacs.org The versatility of the benzamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. medchemexpress.com

Significance of the N-Methylcarbamoyl Moiety in Molecular Design and Biological Interactions

The N-methylcarbamoyl group, a specific type of carbamate (B1207046), is a functional group that can significantly influence a molecule's biological activity. ebi.ac.uk The inclusion of a methyl group on the nitrogen atom (N-methylation) can have profound effects on a compound's properties. nih.gov N-methylation can alter a molecule's conformation, which in turn can dramatically impact its binding affinity to biological targets such as proteins and enzymes. nih.gov This modification can also affect a molecule's solubility and its ability to cross biological membranes, which are critical aspects of drug design. nih.gov For example, the addition of an N-methylcarbamoyl group to certain molecules has been shown to enhance their inhibitory potency against specific enzymes. ebi.ac.uk The strategic placement of an N-methyl group is a recognized tactic in medicinal chemistry to optimize the efficacy and pharmacokinetic profile of a drug candidate. nih.gov

Due to the lack of specific research on "N-Methyl-N-(methylcarbamoyl)benzamide," detailed research findings, interactive data tables, and a comprehensive list of all mentioned compounds as requested cannot be generated. The information provided above is based on the general properties and applications of the constituent chemical groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67488-19-1

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-methyl-N-(methylcarbamoyl)benzamide

InChI

InChI=1S/C10H12N2O2/c1-11-10(14)12(2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,14)

InChI Key

PXBSNCRNNKRWEQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Reaction Pathways

Theoretical Investigations of N-(methylcarbamoyl)benzamide Formation

Computational chemistry provides powerful tools for exploring the intricacies of chemical reactions at a molecular level. Theoretical investigations are crucial for understanding the stability of intermediates, the structure of transition states, and the energetic favorability of various reaction pathways.

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure and reactivity of molecules like N-Methyl-N-(methylcarbamoyl)benzamide. bohrium.com By approximating the electron density of a system, DFT can accurately predict molecular geometries, vibrational frequencies, and reaction energetics. bohrium.comnih.gov For a molecule with both amide and carbamate (B1207046) functionalities, DFT studies would typically focus on elucidating the mechanisms of the key bond-forming reactions.

Researchers employ various functionals and basis sets, such as B3LYP/6-31G*, to model the reactants, intermediates, transition states, and products. researchgate.net Such calculations can determine the most stable conformations of the target molecule and provide insight into the electronic properties that govern its reactivity. researchgate.netnih.gov For instance, DFT can be used to analyze the charge distribution and frontier molecular orbitals (HOMO and LUMO), which are critical for predicting how the molecule interacts with other reagents. acs.org

Table 1: Illustrative DFT-Calculated Properties for a Benzamide (B126) Scaffold This table presents typical data that would be obtained from a DFT analysis; specific values for this compound would require dedicated computational studies.

ParameterPredicted ValueSignificance
Total Energy Lowest for the most stable isomerIndicates the most stable geometric arrangement of the atoms. researchgate.net
Dipole Moment ~2-4 DebyeReflects the polarity of the molecule, influencing solubility and intermolecular forces.
C=O Bond Length (Amide) ~1.23 ÅShorter than a C-O single bond, indicating double bond character.
C-N Bond Length (Amide) ~1.35 ÅShorter than a typical C-N single bond, indicating partial double bond character due to resonance. acs.org
HOMO-LUMO Gap ~4-5 eVA larger gap generally correlates with higher kinetic stability.

Analysis of Stepwise Versus Concerted Reaction Pathways in Amide Synthesis

The formation of the amide bond, a critical step in synthesizing the benzamide portion of the molecule, can proceed through different mechanistic pathways. The two primary mechanisms are stepwise and concerted reactions. psiberg.com

Stepwise Reaction: This pathway involves multiple distinct steps and the formation of one or more intermediates. psiberg.comquora.comucla.edu In a typical stepwise amidation, a nucleophilic amine attacks the carbonyl carbon of an activated carboxylic acid derivative (like a benzoyl chloride), leading to a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling a leaving group to form the final amide product. Each step has its own transition state. psiberg.comyoutube.com

Concerted Reaction: This pathway occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. psiberg.comquora.com There are no discrete intermediates formed during a concerted reaction. youtube.com Some modern catalytic amidation reactions, particularly those involving specific coupling agents or catalysts, have been shown to proceed via concerted or highly asynchronous concerted pathways. nih.gov

The specific pathway for the formation of the benzamide scaffold in this compound would depend heavily on the chosen synthetic route, including the nature of the solvent, the leaving group on the benzoyl precursor, and the presence of any catalysts.

Computational studies are essential for mapping the energetic landscape of a reaction. By calculating the free energy of reactants, products, intermediates, and transition states, an energetic profile (or reaction coordinate diagram) can be constructed. nih.gov

Table 2: Hypothetical Energetic Data for a Two-Step Amidation Reaction This table provides a conceptual model of reaction energetics.

Reaction StepSpeciesRelative Free Energy (kcal/mol)Description
1 Reactants0Starting materials (e.g., Benzoyl Chloride + Amine)
Transition State 1 (TS1)+15Energy barrier to form the tetrahedral intermediate.
2 Tetrahedral Intermediate+5A short-lived, metastable species. youtube.com
Transition State 2 (TS2)+12Energy barrier for the collapse of the intermediate.
3 Products-10Final amide product and byproduct (e.g., HCl).

Precursor Chemistry and Functional Group Transformations Relevant to Methylcarbamoyl-Benzamide Scaffolds

The practical synthesis of this compound relies on well-established reactions from organic chemistry. The assembly of this molecule requires the strategic formation of both an amide and a carbamate-like linkage on a single nitrogen atom.

The formation of the N-substituted benzamide core is a cornerstone of the synthesis. Amidation is one of the most fundamental reactions in organic chemistry. researchgate.net Common methods involve the reaction of an amine with a carboxylic acid or one of its activated derivatives. researchgate.netmdpi.com

Several robust methods exist for this transformation:

From Acyl Chlorides: A highly reliable method involves reacting benzoyl chloride with the appropriate amine precursor. youtube.com This reaction is typically fast and efficient but generates HCl, which must be neutralized with a base.

From Carboxylic Acids: Direct condensation of benzoic acid with an amine requires harsh conditions. More commonly, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. researchgate.net

From Esters: The reaction of a methyl benzoate (B1203000) with an amine, known as aminolysis, can also produce amides, often requiring heat or catalysis. google.com

These reactions convert the carbonyl group of a carboxylic acid or its derivative into the C-N bond of the amide. libretexts.org

The methylcarbamoyl group [-C(O)N(H)CH₃] is structurally a carbamate derivative attached to the benzamide nitrogen. The formation of carbamate linkages is crucial in medicinal chemistry and materials science. acs.orgresearchgate.net

Key synthetic strategies for forming carbamates include:

Reaction with Isocyanates: A common and direct method is the reaction of an amine (or in this case, the N-methylbenzamide anion) with an isocyanate, such as methyl isocyanate (CH₃NCO). nih.gov

Curtius Rearrangement: This powerful reaction transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.org The resulting isocyanate can then be trapped by a nucleophile to form the carbamate.

From Chloroformates: Reaction of an amine with a chloroformate (R-OC(O)Cl) is another standard method for carbamate synthesis. wikipedia.org

From Carbon Dioxide: Modern, greener approaches utilize carbon dioxide as a C1 source, reacting it with an amine and an electrophile, often under catalytic conditions, to generate carbamates. organic-chemistry.orgresearchgate.net

The synthesis of this compound would likely involve a sequential approach: first, the formation of N-methylbenzamide, followed by a second reaction to install the methylcarbamoyl group onto the amide nitrogen.

Influence of Reaction Conditions on Synthetic Outcomes and Selectivity

The efficiency and selectivity of benzamide synthesis are profoundly influenced by the chosen reaction conditions. Key among these are the use of catalysts and the nature of the solvent system. These factors can dictate the reaction rate, equilibrium position, and even the final product distribution.

Role of Catalysis in Benzamide Derivative Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to products with higher yields, milder conditions, and greater selectivity. The synthesis of benzamide derivatives is no exception, with a variety of catalytic systems being employed.

Recent advancements have seen the rise of dual photoredox/nickel catalytic systems for the formation of C(sp²)–C(sp²) and C(sp²)–N bonds. acs.org This approach allows for the divergent synthesis of benzamides and N-arylformamides from aryl halides and formamide, with selectivity controlled by the choice of photocatalyst and base. acs.org For instance, the use of benzophenone (B1666685) as a photocatalyst in conjunction with K₂HPO₄ as a base selectively yields C–C coupled benzamides. acs.org This method represents a sustainable and atom-economical route to unprotected benzamides under ambient conditions. acs.org

Another innovative approach involves the use of iodine-alumina as a catalyst under solvent-free microwave irradiation for the decomposition of benzoylthioureas. researchgate.net This method can lead to the formation of N-substituted benzamides, with the product preference being influenced by the electronic nature of the substituents on the aryl group. researchgate.net

Biocatalysis also presents a powerful tool for amide bond formation. The catalytic adenylation (ANL) domain of the enzyme TamA has been shown to generate a range of acyl adenylates that can be captured by various amines to produce N-acyl amides. rsc.org This biocatalytic promiscuity has been exploited for the synthesis of naturally occurring N-acyl histidine amides. rsc.org

The table below summarizes various catalytic systems used in the synthesis of benzamide and related amide derivatives, highlighting the diversity of approaches available.

Catalyst SystemReactantsProduct TypeKey Features
Photoredox/Nickel Dual CatalysisAryl Halides, FormamideUnprotected BenzamidesAmbient conditions, high selectivity, atom-economical. acs.org
Iodine-Alumina (under MW)BenzoylthioureasN-Substituted BenzamidesSolvent-free, rapid reaction times. researchgate.net
TamA ANL domain (Biocatalyst)Fatty Acids, AminesN-Acyl AmidesHigh specificity, environmentally benign conditions. rsc.org
Mitsunobu Reaction (PPh₃/DIAD)Benzoic Acids, AminesN,N-Disubstituted BenzamidesEffective for sterically hindered substrates. nih.gov

These examples underscore the critical role of the catalyst in directing the reaction towards the desired benzamide product, often under milder and more sustainable conditions than traditional methods.

Solvent Effects on Reaction Mechanisms and Thermodynamic Favorability

The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, mechanisms, and the thermodynamic profile of a reaction. In the context of benzamide synthesis, solvents can affect the solubility of reactants, stabilize transition states, and participate directly in the reaction mechanism.

The effect of the solvent on the thermodynamic favorability of a reaction is linked to the change in Gibbs free energy (ΔG). A reaction is thermodynamically favored when ΔG is negative. echemi.com The solvent can influence both the enthalpy (ΔH) and entropy (ΔS) components of the Gibbs free energy equation (ΔG = ΔH - TΔS). echemi.com For example, a polar solvent might better solvate charged intermediates or transition states, lowering the activation energy and thus affecting the reaction kinetics.

In the synthesis of N,N-diethylbenzamides via the Mitsunobu reaction, a variety of solvents have been explored. nih.gov While the reaction proceeds in several solvents, the purity of the obtained product can be affected by the solvent's ability to dissolve byproducts. nih.gov The use of toluene (B28343) as a solvent at reflux has been shown to be effective for this transformation. nih.gov

Computational and experimental studies on the solubility of benzamide in various solvents have shown that its affinity for aprotic solvents like acetone (B3395972) or methyl acetate (B1210297) is significant, though lower than for protic solvents like methanol (B129727) or water, which can form two-center hydrogen bonds with the amide group. nist.gov The environmental impact of solvents is also a growing concern, leading to the exploration of "green solvents" to replace hazardous ones like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) which are commonly used in amide bond formation. rsc.org

The table below illustrates the properties of common solvents and their potential impact on benzamide synthesis.

SolventDielectric Constant (ε)PolarityPotential Role in Benzamide Synthesis
Toluene2.38NonpolarGood for dissolving nonpolar reactants; used in Mitsunobu reactions. nih.gov
Dichloromethane (DCM)9.08Polar AproticCommon solvent for organic reactions, but has environmental concerns. rsc.org
Tetrahydrofuran (THF)7.52Polar AproticOften used for reactions involving organometallic reagents. nsf.gov
Acetonitrile37.5Polar AproticCan favor reactions proceeding through polar transition states. rsc.org
Water80.1Polar ProticEnvironmentally benign; can promote reactions through hydrogen bonding and hydrophobic effects. nist.gov
N,N-Dimethylformamide (DMF)36.7Polar AproticHigh boiling point, good solvating power for a wide range of reactants, but is a substance of very high concern. rsc.org

The interplay between the solvent and the reacting species is complex. For instance, in the activation of H₂ by ansa-aminoboranes, a process related to frustrated Lewis pair chemistry, the solvent has been shown to have a significant effect on the kinetic and thermodynamic parameters of the reaction. rsc.org A comprehensive understanding of these solvent effects is crucial for optimizing existing synthetic routes and for the rational design of new, more efficient, and environmentally friendly methods for the preparation of this compound and other valuable benzamide derivatives.

Computational Chemical Analysis and Predictive Molecular Modeling

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. bohrium.comrsc.org By calculating the distribution of electrons, DFT can predict a molecule's stability, reactivity, and other key chemical characteristics. For benzamide (B126) derivatives, DFT calculations are frequently employed to determine energies, analyze vibrational modes, and understand electronic properties. bohrium.comresearchgate.net

Global reactivity descriptors are key parameters derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, including electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. researchgate.netorientjchem.org A small HOMO-LUMO energy gap generally indicates high chemical reactivity and that the molecule can be easily polarized. researchgate.net Studies on various organic molecules show that these descriptors are highly successful in predicting global reactivity trends. orientjchem.orgscispace.comnih.gov For instance, in a study of N-((2-acetylphenyl)carbamothioyl)benzamide, the calculated HOMO-LUMO gap of 3.8303 eV suggested that the molecule is highly chemically reactive. researchgate.net

Based on computational studies of analogous benzamide structures, a theoretical table of global reactivity descriptors for N-Methyl-N-(methylcarbamoyl)benzamide can be predicted.

Table 1: Predicted Global Reactivity Descriptors for this compound This table is predictive and based on values typically observed for structurally related benzamide derivatives.

DescriptorSymbolPredicted Value RangeSignificance
HOMO EnergyEHOMO-6.5 to -8.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO EnergyELUMO-1.0 to -2.5 eVEnergy of the lowest empty electron orbital; relates to electron-accepting ability.
Energy GapΔE4.0 to 6.0 eVDifference between LUMO and HOMO; indicates chemical stability and reactivity. researchgate.net
Ionization PotentialI6.5 to 8.5 eVEnergy required to remove an electron.
Electron AffinityA1.0 to 2.5 eVEnergy released when an electron is added.
Global Hardnessη2.0 to 3.0 eVResistance to change in electron distribution. orientjchem.org
Global SoftnessS0.17 to 0.25 eV-1Reciprocal of hardness; measure of polarizability.
Electronegativityχ3.75 to 5.5 eVTendency to attract electrons. orientjchem.org
Electrophilicity Indexω2.3 to 5.0 eVA measure of the energy lowering upon accepting electrons. orientjchem.org

Source: Predicted values are extrapolated from typical ranges found in computational studies of benzamide and related derivatives. researchgate.netscispace.comnih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (rotamers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, multiple conformations are possible due to the rotation around single bonds. The amide bond itself introduces a degree of rigidity, but rotations of the phenyl ring and the N-methylcarbamoyl group can lead to various conformers with different stabilities. nih.gov The study of polymorphism in organic molecules, such as N-[(1S)-1-phenylethyl]benzamide, reveals that different conformations can lead to different crystal packing arrangements. nih.gov

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. nih.gov These simulations are crucial for understanding the stability of different conformations and how the molecule behaves in a dynamic environment, such as in a solvent or interacting with a biological target. mdpi.com For example, MD simulations of benzamide derivatives targeting enzymes have been used to assess the stability of protein-ligand complexes over simulation times of up to 100 nanoseconds. researchgate.netrsc.org The analysis of parameters like Root Mean Square Deviation (RMSD) during the simulation indicates the stability of the complex; stable complexes generally show equilibrated RMSD values after an initial period. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is essential for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Molecular docking simulations calculate a "docking score," which estimates the binding affinity between a ligand and a protein target. mdpi.com These scores, often expressed in kcal/mol, help in ranking potential drug candidates. researchgate.net For benzamide derivatives, docking studies have successfully predicted binding modes and affinities for various targets, including enzymes like acetylcholinesterase, β-secretase, and topoisomerases. mdpi.comdergipark.org.tr The accuracy of these predictions can be high, with some studies reporting a strong correlation between calculated binding affinities and experimentally determined values. acs.org

Molecular recognition is governed by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. Docking software can visualize these interactions, providing detailed insights into how a ligand like this compound might be recognized by a specific binding site. mdpi.comresearchgate.net For instance, studies on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors showed that interactions with a key zinc ion in the active site were critical for activity. nih.gov

Given the prevalence of the benzamide scaffold in pharmacologically active molecules, this compound could potentially interact with a wide range of biological targets. medchemexpress.com Computational approaches like inverse docking can screen a ligand against a large library of protein structures to identify potential targets. mdpi.com Benzamide derivatives have been investigated as inhibitors of various protein classes, including kinases, proteases, and cell division proteins. nih.govnih.govnih.gov

Characterization of the binding site involves identifying the key amino acid residues that interact with the ligand. nih.gov For example, docking studies of benzamide derivatives as Rho-associated kinase-1 (ROCK1) inhibitors identified a binding pocket where hydrogen bonding and hydrophobic interactions stabilize the ligand. nih.gov Similarly, studies on benzamides targeting the bacterial cell division protein FtsZ have characterized the specific binding sites and interactions necessary for inhibition. nih.gov

Table 2: Potential Protein Targets for Benzamide Derivatives This table lists protein families known to be targeted by benzamide-containing compounds and could be potential targets for this compound.

Protein ClassSpecific Example(s)Role of Benzamide Moiety in Binding
KinasesRho-associated kinase-1 (ROCK1)Forms key hydrogen bonds and hydrophobic interactions in the ATP-binding pocket. nih.gov
ProteasesPapain-like protease (PLpro) of SARS-CoV-2The benzamide group occupies specific pockets (S3/S4) and is relevant for binding affinity. nih.govnih.gov
Histone DeacetylasesHDAC2The amide group's heteroatoms can chelate with a zinc ion in the catalytic site. nih.gov
G-Protein Coupled ReceptorsDopamine (B1211576) Receptors, Muscarinic ReceptorsActs as an antagonist, with the benzamide structure being crucial for receptor interaction. medchemexpress.com
Bacterial ProteinsFilamentous temperature-sensitive Z (FtsZ)Binds to either the GTP-binding site or an interdomain site, inhibiting cell division. nih.gov
Inflammasome ComponentsNLRP3Benzimidazole (B57391) derivatives (related scaffolds) show excellent binding affinity. nih.gov

Source: Information compiled from molecular docking and SAR studies on various benzamide derivatives. nih.govnih.govmedchemexpress.comnih.govnih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation Through In Silico Methodologies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov In silico SAR methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), use computational models to correlate molecular properties (fields) with activity. nih.gov

For benzamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to predict the inhibitory potency of new compounds. nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobicity could be modified to enhance activity. For instance, SAR studies on N-substituted benzamides as antitumor agents revealed that substituents on the phenyl ring and the nature of the amide heteroatoms are critical for antiproliferative activity. nih.gov The addition of a chlorine atom or a nitro-group was found to decrease activity, demonstrating the sensitivity of the biological target to small structural changes. nih.gov These in silico SAR findings provide a theoretical framework for designing more potent derivatives of this compound for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For benzamide derivatives, numerous QSAR studies have been conducted to elucidate the key molecular features driving their efficacy against various biological targets, including enzymes and receptors involved in cancer, inflammation, and metabolic disorders.

A common approach in QSAR is to develop models based on a series of related compounds to predict the activity of new ones. For instance, a study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamides as H+/K+-ATPase inhibitors for antiulcer activity developed a QSAR model using genetic function approximation. The resulting model demonstrated a strong correlation between the inhibitory activity (pIC50) and several molecular descriptors, including the logarithm of the distribution coefficient (LogD) and molecular shadow indices (Shadow_XZ and Shadow_Z). The model indicated that increased lipophilicity (LogD) and specific spatial arrangements of the molecule contribute positively to the inhibitory activity, while an increase in the molecule's length along the Z-axis is detrimental. nist.gov

Another QSAR study focused on benzylidene hydrazine (B178648) benzamide derivatives as potential anticancer agents against the A459 human lung cancer cell line. The best-derived QSAR equation highlighted the importance of descriptors such as the logarithm of the aqueous solubility (Log S), a rerank score (which can be related to binding affinity), and the molar refractivity (MR). chemspider.comrsc.org This suggests that for this class of benzamides, a balance of solubility and molecular volume, along with favorable binding interactions, is crucial for anticancer activity.

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to aryl benzamide derivatives acting as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. For the mGluR5 modulators, the CoMSIA model indicated that hydrophobic interactions played a vital role in enhancing inhibitory activity, with significant contributions from electrostatic and hydrogen-bond acceptor fields. chemspider.com

To illustrate the application of QSAR, a hypothetical data table for a series of benzamide derivatives and their biological activity is presented below. Such data would be the foundation for developing a predictive QSAR model.

Compound IDSubstituent (R)LogPMolecular WeightBiological Activity (IC50, µM)
1H1.85121.1450.2
24-Chloro2.55155.5825.1
34-Methoxy1.62151.1638.5
44-Nitro1.49166.1315.8
5N-methyl-3-(methylcarbamoylamino)0.75207.23(Predicted)

This table is for illustrative purposes only and does not represent actual experimental data for N-methyl-3-(methylcarbamoylamino)benzamide.

Rational Design Principles for Modulating Biochemical Activities

Rational drug design leverages the understanding of a biological target's structure and mechanism to design molecules with specific and enhanced activities. For benzamide derivatives, rational design has been successfully employed to develop inhibitors for a range of enzymes and to improve their pharmacological profiles. chemicalbook.com

A key principle in the rational design of benzamide-based inhibitors is the mimicry of endogenous ligands or the targeting of specific pockets within the active or allosteric sites of a protein. For example, in the design of glucokinase activators, a privileged-fragment-merging (PFM) strategy was used to combine structural motifs from known activators into a new series of benzamide derivatives. nist.govchemicalbook.com This approach led to the identification of potent compounds by optimizing interactions with the allosteric site of the glucokinase enzyme.

Molecular docking studies are a cornerstone of rational design, providing insights into the binding modes and interactions of a ligand with its target receptor. For instance, in the development of novel benzamide derivatives as PARP-1 inhibitors for cancer therapy, molecular docking revealed that the most potent compounds formed multiple hydrogen bond interactions with key residues in the catalytic pocket of the enzyme. chemspider.com Similarly, the design of selective COX-2 inhibitors involved tethering a benzenesulfonamide (B165840) pharmacophore to a benzamide scaffold to achieve specific binding in the COX-2 active site, which is slightly larger than that of the COX-1 isoform. nih.gov

The structural features of N-methyl-3-(methylcarbamoylamino)benzamide offer several points for rational design modifications to modulate its potential biochemical activities.

The Benzamide Core : The central phenyl ring and the amide bond are crucial for establishing foundational interactions within a binding pocket, often through π-π stacking and hydrogen bonds.

The N-Methyl Group : The methyl group on the amide nitrogen can influence the molecule's conformation and lipophilicity. Its presence can also prevent the formation of a hydrogen bond at this position, which could be exploited to confer selectivity for certain targets.

The Methylcarbamoylamino Substituent : This group, which is essentially a substituted urea (B33335), is rich in hydrogen bond donors and acceptors. This makes it a prime candidate for forming specific interactions with polar residues in a target's binding site. The position of this substituent on the phenyl ring (meta in this case) dictates the vector and reach of these potential interactions.

Based on these principles, a rational design strategy for optimizing the activity of N-methyl-3-(methylcarbamoylamino)benzamide could involve the systematic modification of these structural elements. For example, altering the substitution pattern on the phenyl ring, replacing the methyl groups with other alkyl or functional groups, or modifying the linker between the phenyl ring and the urea moiety could all lead to changes in binding affinity and selectivity.

The following table outlines potential modifications and their rationale in a drug design context.

Structural ModificationRationalePotential Effect on Activity
Varying the position of the methylcarbamoylamino group (ortho, para)To explore different binding orientations and interactions with the target protein.Altered binding affinity and selectivity.
Replacing the N-methyl group on the benzamide with other alkyl groupsTo probe the size and lipophilicity of the binding pocket.Increased or decreased potency depending on the target.
Substituting the methyl group on the terminal nitrogen of the urea moietyTo modulate hydrogen bonding capacity and steric interactions.Fine-tuning of binding interactions.
Introducing substituents on the benzoyl phenyl ringTo enhance binding through additional interactions (e.g., halogen bonds, hydrophobic interactions).Improved potency and selectivity.

This table presents hypothetical design strategies and their expected outcomes based on established medicinal chemistry principles.

Biochemical Mechanisms and Molecular Pharmacological Insights

Mechanisms of Interaction with Biological Macromolecules

The interaction of benzamide (B126) derivatives with biological macromolecules is a key determinant of their pharmacological profiles. These interactions can range from direct inhibition of enzyme active sites to allosteric modulation of receptor function. The following subsections explore these mechanisms in detail.

The benzamide scaffold is a prominent feature in the design of various enzyme inhibitors, targeting a range of enzymes implicated in different pathological conditions. One of the most well-known applications of the benzamide structure is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov These enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. nih.gov The benzamide moiety often plays a critical role in binding to the enzyme's active site. nih.gov

Beyond PARPs, benzamide derivatives have been investigated as inhibitors of several other enzyme classes. For instance, certain benzamide derivatives exhibit inhibitory activity against histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are also important targets in oncology. nih.govnih.gov The inhibitory concentrations (IC50) for some of these derivatives are in the micromolar range. nih.govnih.gov

Furthermore, the versatility of the benzamide scaffold is demonstrated by its use in developing inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to the treatment of Alzheimer's disease. nih.gov Some benzamide derivatives have shown potent inhibitory activity against these enzymes, with IC50 values in the low micromolar and even nanomolar range. nih.gov Additionally, benzamide-bearing compounds have been identified as inhibitors of carbonic anhydrases (CAs) and phosphoinositide 3-kinase delta (PI3Kδ). mdpi.comrsc.org

The mechanism of inhibition by benzamide derivatives can vary. For example, in the case of AChE, some benzamide derivatives have been shown to reduce the flexibility of the enzyme, which impedes its proper function. nih.gov For other enzymes, the interaction may be competitive, where the benzamide derivative competes with the natural substrate for the active site.

Table 1: Examples of Benzamide Scaffolds as Enzyme Inhibitors
Enzyme TargetBenzamide Derivative ExampleInhibitory Activity (IC50/Ki)Reference
Poly(ADP-ribose) Polymerase (PARP)Benzimidazole (B57391) carboxamidesPotent inhibition, specific values vary with substitution nih.gov
Histone Deacetylase (HDAC)MS-275IC50 in the range of 2-50 µM nih.govnih.gov
Acetylcholinesterase (AChE)N,N′-(1,4-phenylene)bis(3-methoxybenzamide)IC50 = 0.056 µM nih.gov
Carbonic Anhydrase (CA)Sulfonamide-bearing benzamidesPotent inhibition with IC50 values in the nanomolar to low micromolar range mdpi.com
Phosphoinositide 3-Kinase δ (PI3Kδ)6-benzamide containing 4-phenylquinazolinesIC50 values as low as 17 nM rsc.org

Benzamide derivatives are well-recognized for their interactions with a variety of neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov Many substituted benzamides act as antagonists at dopamine D2 receptors, a property that forms the basis of their use as antipsychotic and antiemetic agents. nih.govmdpi.com The nature of the substituents on the benzamide ring and the side chain are critical for determining the affinity and selectivity for different receptor subtypes. nih.gov

In addition to dopamine receptors, benzamide derivatives have been developed as ligands for serotonin (5-HT) receptors. For example, certain derivatives show high affinity for the 5-HT4 receptor and act as agonists, which has been explored for potential therapeutic applications in gastrointestinal motility disorders. nih.govnih.gov Others have been designed as antagonists for the 5-HT2C receptor. mdpi.com

The interaction of benzamide derivatives is not limited to classical orthosteric binding (i.e., at the primary ligand binding site). A growing body of research highlights their role as allosteric modulators. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, and they can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the effect of the endogenous ligand. For instance, aryl benzamide derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov This modulation is achieved through a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking with amino acid residues in the allosteric binding pocket. nih.gov Similarly, some benzamide compounds act as positive allosteric modulators of AMPA receptors.

Table 2: Receptor Binding Profiles of Benzamide Derivatives
Receptor TargetBenzamide Derivative ExampleMode of ActionReference
Dopamine D2 ReceptorSubstituted benzamides (e.g., sulpiride, metoclopramide)Antagonist nih.govmdpi.com
Serotonin 5-HT4 Receptor4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamidesAgonist nih.gov
Histamine H3 Receptor4-(1-substituted piperidin-4-yloxy) benzamidesAntagonist nih.gov
Metabotropic Glutamate Receptor 5 (mGluR5)Aryl benzamide derivativesNegative Allosteric Modulator (NAM) nih.gov
AMPA ReceptorBenzoylpiperidinesPositive Allosteric Modulator (PAM)

The incorporation of sulfur into the benzamide scaffold can introduce redox-active properties, influencing the compound's biological activity. Sulfur-containing compounds are known for their antioxidant capabilities, primarily due to the ability of sulfur to exist in various oxidation states and to participate in electron transfer reactions. nih.govnih.govmdpi.com Thioamides, which are analogues of amides where the carbonyl oxygen is replaced by sulfur, are known to possess distinct electrochemical properties. nih.govmdpi.com

While specific studies on the redox-active mechanisms of "N-Methyl-N-(methylcarbamoyl)benzamide" are not prevalent, the general principles of sulfur chemistry in organic molecules can provide insights. Sulfur-containing organic molecules, such as those with thiol or thioether groups, can act as antioxidants by scavenging reactive oxygen species (ROS). nih.govnih.gov The more reduced forms of sulfur-containing compounds generally exhibit stronger antioxidant properties. mdpi.com

In the context of a sulfur-containing benzamide, the sulfur atom could potentially participate in redox cycling, influencing the cellular redox state. For example, a thiobenzamide (B147508) derivative could undergo oxidation-reduction reactions, which might be relevant in environments with high oxidative stress. The electrochemical properties of such compounds would be of interest in understanding their potential as modulators of redox-sensitive signaling pathways. mdpi.com

Table 3: Potential Redox-Active Mechanisms of Sulfur-Containing Benzamides
Potential MechanismDescriptionBasis of Postulation
Antioxidant ActivityScavenging of reactive oxygen species (ROS) to mitigate oxidative stress.General property of many sulfur-containing organic compounds. nih.govnih.govmdpi.com
Redox CyclingParticipation in cellular electron transfer reactions, potentially altering the cellular redox balance.Based on the known electrochemical properties of thioamides and other sulfur-containing heterocycles. nih.govmdpi.com
Modulation of Redox-Sensitive PathwaysInfluencing signaling pathways that are regulated by the cellular redox state.Extrapolation from the known biological activities of redox-active sulfur compounds.

Cellular Pathway Perturbations Induced by Benzamide Scaffolds

Beyond direct interactions with enzymes and receptors, benzamide derivatives can induce significant perturbations in cellular pathways, leading to profound effects on cell fate. These effects are often linked to the induction of programmed cell death (apoptosis) and the regulation of the cell cycle.

Certain N-substituted benzamides have been shown to be potent inducers of apoptosis, a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. nih.govnih.govnih.gov Studies using declopramide, an N-substituted benzamide, have elucidated a key mechanism of apoptosis induction that involves the intrinsic or mitochondrial pathway. nih.govnih.gov

This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The released cytochrome c then participates in the formation of the apoptosome, which leads to the activation of caspase-9, an initiator caspase. nih.govnih.gov Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates. mdpi.com

The induction of apoptosis by N-substituted benzamides can be regulated by the Bcl-2 family of proteins. nih.govnih.gov Anti-apoptotic members of this family, such as Bcl-2 itself, can inhibit the release of cytochrome c from the mitochondria, thereby blocking the apoptotic cascade. nih.govnih.gov Overexpression of Bcl-2 has been shown to inhibit apoptosis induced by declopramide. nih.govnih.gov

Interestingly, the apoptotic pathway triggered by these N-substituted benzamides appears to be independent of the tumor suppressor protein p53. nih.govnih.gov While some studies have observed an upregulation of p53 in response to treatment with these compounds, apoptosis is also induced in p53-deficient cell lines, indicating that p53 is not essential for this process. nih.govnih.gov

Table 4: Key Molecular Events in N-Substituted Benzamide-Induced Apoptosis
Molecular EventDescriptionKey Proteins InvolvedReference
Mitochondrial Pathway ActivationRelease of cytochrome c from the mitochondria into the cytosol.Cytochrome c nih.govnih.gov
Initiator Caspase ActivationActivation of caspase-9 following the release of cytochrome c.Caspase-9 nih.govnih.gov
Effector Caspase ActivationActivation of downstream caspases that execute apoptosis.Caspase-3 mdpi.com
Regulation by Bcl-2 FamilyAnti-apoptotic proteins like Bcl-2 can inhibit cytochrome c release.Bcl-2, Bax nih.govnih.gov
p53-IndependenceApoptosis can proceed in the absence of functional p53.p53 (not essential) nih.govnih.gov

In addition to inducing apoptosis, benzamide derivatives can exert significant effects on cell cycle progression, often leading to cell cycle arrest at specific checkpoints. This is a critical mechanism as cell cycle checkpoints are regulatory pathways that ensure the proper order and fidelity of events during cell division.

A prominent effect of certain N-substituted benzamides, such as declopramide, is the induction of a cell cycle block at the G2/M checkpoint. nih.govnih.gov This arrest in the G2 phase prevents cells from entering mitosis and often occurs prior to the onset of apoptosis. nih.gov The G2/M block has been observed to be independent of p53 status, as it occurs in both p53-proficient and p53-deficient cell lines. nih.govnih.gov This suggests that the signaling pathways leading to the G2/M arrest are distinct from those that are typically p53-dependent. nih.gov

Other benzamide derivatives have been shown to affect different phases of the cell cycle. For example, some benzimidazole derivatives, which share a similar structural motif, can arrest the cell cycle in the G1 and S phases. nih.govmdpi.com The specific phase of the cell cycle that is targeted can depend on the chemical structure of the benzamide derivative and the type of cancer cell being studied. mdpi.com For instance, some benzamide derivatives that inhibit HDACs have been shown to cause cell cycle arrest in the S and G2/M phases. mdpi.com

The ability of benzamide derivatives to engage cell cycle checkpoints is a key aspect of their potential as anticancer agents. By arresting the cell cycle, these compounds can provide a window for DNA repair to occur or, alternatively, can trigger apoptotic pathways in cells with irreparable damage.

Table 5: Effects of Benzamide Derivatives on Cell Cycle Regulation
Benzamide Derivative ClassCell Cycle Checkpoint EngagementAssociated Molecular EventsReference
N-Substituted Benzamides (e.g., declopramide)G2/M ArrestOccurs prior to apoptosis; p53-independent. nih.govnih.gov
Benzimidazole DerivativesG1, S, and G2/M ArrestCan be dependent on the specific compound and cell line. nih.govmdpi.com
HDAC Inhibitor BenzamidesS and G2/M ArrestLinked to the inhibition of histone deacetylase activity. mdpi.com
General BenzamidesEarly S Phase ArrestCan be influenced by interactions with carcinogens and effects on poly(ADP-ribosyl)ation. nih.gov

Intracellular Signaling Network Modulation by Benzamide-Based Compounds

There is no available research that specifically investigates the modulation of intracellular signaling networks by this compound. General studies on other benzamide derivatives have explored their impact on various signaling pathways, but these findings cannot be directly extrapolated to the specified compound without dedicated experimental evidence.

Comparative Analysis with Structurally Related Biologically Active Compounds

A comparative analysis is not feasible due to the absence of data on the biological activity of this compound itself.

Structural Homologies and Functional Analogies within the Benzamide Class

The benzamide class encompasses a wide range of compounds with diverse biological activities. These molecules share a common benzamide core structure, which consists of a benzene (B151609) ring attached to an amide functional group. Variations in the substituents on the benzene ring and the amide nitrogen lead to a vast array of structural and functional diversity.

Table 1: Examples of Structurally Related Benzamide Derivatives

Compound NameMolecular FormulaKey Structural FeaturesKnown Biological Activity (General)
N-MethylbenzamideC₈H₉NOA methyl group on the amide nitrogen.Used as a chemical intermediate. chemicalbook.com
N,N-DiethylbenzamideC₁₁H₁₅NOTwo ethyl groups on the amide nitrogen.Active ingredient in some insect repellents.
RemoxiprideC₁₆H₂₃N₂O₃Atypical antipsychotic.Dopamine D2 receptor antagonist.
EntinostatC₂₁H₂₀N₄O₃A selective inhibitor of histone deacetylase (HDAC).Investigated for cancer therapy.

This table presents examples of other benzamide compounds to illustrate structural diversity within the class. No direct comparative biological data for this compound is available.

Elucidation of Specific Functional Group Contributions to Biochemical Activity, e.g., the N-methylcarbamoyl group's influence on AMPA receptor activity

While the influence of specific functional groups has been studied in other molecular contexts, there is no research elucidating the contribution of the N-methylcarbamoyl group specifically within the this compound structure.

For instance, studies on 2,3-benzodiazepine derivatives have shown that the addition of an N-3 methylcarbamoyl group can enhance their inhibitory potency at the AMPA receptor. nih.govnih.gov This effect is attributed to the group's ability to influence the binding affinity and kinetics of the compound with the receptor. nih.gov However, it is crucial to note that the electronic and steric environment of the 2,3-benzodiazepine scaffold is significantly different from that of a simple benzamide. Therefore, these findings cannot be assumed to apply to this compound.

Based on a comprehensive search of available scientific literature, there is no specific analytical or characterization data for the compound “this compound.” The research findings required to populate the requested article sections on NMR spectroscopy, IR spectroscopy, X-ray diffraction, Hirshfeld surface analysis, and advanced chromatography are not present in the provided search results for this particular molecule.

The search results contain information on related but structurally distinct compounds such as N-methylbenzamide, N-methoxy-N-methyl benzamides, and other derivatives. Using data from these different molecules would be scientifically inaccurate and would not reflect the true characteristics of this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Methyl-N-(methylcarbamoyl)benzamide with high purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and methylcarbamoyl derivatives. For example, highlights the use of ortho-toluyl chloride and potassium thiocyanate in acetone, followed by amine condensation, to yield structurally analogous benzamide derivatives in high yields (~89%). Key optimization steps include controlling reaction temperature (ambient to reflux), solvent selection (polar aprotic solvents like acetone), and purification via recrystallization or column chromatography. Monitoring reaction progress using TLC or HPLC ensures purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for amides, N–H bending) .
  • NMR : 1^1H and 13^13C NMR confirm substituent placement and molecular symmetry. For example, aromatic protons in benzamide derivatives typically appear at δ 7.3–8.1 ppm, while methyl groups in carbamoyl moieties resonate at δ 2.8–3.2 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO or methyl groups) .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S within ±0.3% of theoretical values .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (e.g., degradation onset >200°C for similar benzamides) .
  • Hygroscopicity Tests : Monitor weight changes under high humidity to detect moisture absorption.
  • Photostability : Expose samples to UV-Vis light and analyze degradation via HPLC. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) often exhibit enhanced stability .

Advanced Research Questions

Q. What role do intermolecular interactions play in the crystallographic packing of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals that hydrogen bonds (e.g., C–H···O, N–H···S) and π-π stacking stabilize crystal lattices. For instance, identifies C16–H16B···O2 and N2–H2···O1 interactions in analogous compounds, contributing to a monoclinic P2₁/c space group. Hirshfeld surface analysis quantifies intermolecular contact contributions (e.g., H···H, H···O contacts >60%) .

Q. How can density functional theory (DFT) predict the electronic and reactive properties of this compound?

  • Methodological Answer :

  • B3LYP/6-311G(d,p) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV indicate moderate reactivity) .
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites (e.g., negative potentials near carbonyl oxygen) .
  • Fukui Functions : Predict sites for electrophilic attack (e.g., sulfur in thiourea derivatives) .

Q. What experimental and computational strategies are recommended for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to simulate binding to protein targets (e.g., COVID-19 main protease, with binding energies ≤−7 kcal/mol indicating strong interactions) .
  • ADMET Prediction : Tools like pkCSM predict pharmacokinetics (e.g., moderate intestinal absorption, CYP450 inhibition risks) .
  • In Vitro Assays : Cytotoxicity testing via MTT assays (IC₅₀ values <10 µM suggest therapeutic potential) .

Q. How do catalytic hydrogenation conditions affect the stability of the amide bond in this compound?

  • Methodological Answer : Molybdenum pincer catalysts (e.g., Mo-PNP) selectively hydrogenate formamide groups without cleaving benzamide bonds. For example, shows that N-methylformanilide derivatives undergo hydrogenolysis at 100°C/50 bar H₂, while benzamide moieties remain intact (yields >90%) .

Data Contradictions and Considerations

  • Synthesis Yields : reports yields of 71–89% for benzamide derivatives, whereas achieves >90% for analogous compounds. Differences may arise from substituent electronic effects or purification methods .
  • Computational vs. Experimental Data : Slight deviations (<0.05 Å bond lengths) between DFT-optimized and crystallographic structures highlight the need for hybrid functional calibration (e.g., B3LYP-D3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.